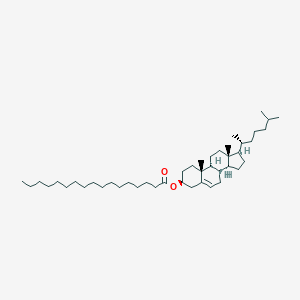

Cholesterol margarate

Übersicht

Beschreibung

Cholesterylheptadecanoat ist ein Cholesterinester, der durch Veresterung von Cholesterin mit Heptadecansäure gebildet wird. Es ist ein weißer bis cremefarbener Feststoff mit der Summenformel C44H78O2 und einem Molekulargewicht von 639,09 g/mol . Diese Verbindung wird häufig als interner Standard bei der quantitativen Bestimmung von Cholesterinestern mittels Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie verwendet .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Cholesterylheptadecanoat wird durch Veresterung von Cholesterin mit Heptadecansäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Umkristallisation aus einem geeigneten Lösungsmittel gereinigt .

Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Herstellung von Cholesterylheptadecanoat ähnlichen Prinzipien, jedoch im größeren Maßstab. Der Prozess beinhaltet die Veresterung von Cholesterin mit Heptadecansäure in Gegenwart eines Katalysators. Das Reaktionsgemisch wird dann einer Reinigungsschritten unterzogen, darunter Filtration, Waschen und Umkristallisation, um das Endprodukt mit hoher Reinheit zu erhalten .

Chemische Reaktionenanalyse

Arten von Reaktionen: Cholesterylheptadecanoat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Salzsäure oder Natriumhydroxid.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte, die gebildet werden:

Hydrolyse: Cholesterin und Heptadecansäure.

Oxidation: Oxidierte Cholesterinderivate.

Reduktion: Cholesterylalkoholderivate.

Wissenschaftliche Forschungsanwendungen

Cholesterylheptadecanoat hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Quantitative Analyse: Wird als interner Standard bei der quantitativen Bestimmung von Cholesterinestern mittels Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie verwendet.

Studien zum Lipidstoffwechsel: Wird in Studien eingesetzt, die den Lipidstoffwechsel und die Cholesterin-Homöostase untersuchen.

Biologische Forschung: Wird in der Forschung über die Rolle von Cholesterinestern in zellulären Prozessen und Krankheitsmechanismen verwendet.

Industrielle Anwendungen: Wird bei der Herstellung von Cholesterin-basierten Verbindungen für verschiedene industrielle Anwendungen verwendet.

Wirkmechanismus

Cholesterylheptadecanoat übt seine Wirkungen hauptsächlich durch seine Rolle als Cholesterinester aus. Es ist an der Speicherung und dem Transport von Cholesterin in Zellen beteiligt. Die Veresterung von Cholesterin mit Fettsäuren, wie z. B. Heptadecansäure, ermöglicht die Bildung neutraler Cholesterinester, die in Lipidtropfen gespeichert oder als Bestandteile von Lipoproteinen ausgeschieden werden können . Dieser Prozess ist wichtig für die Aufrechterhaltung der Cholesterin-Homöostase und die Regulierung der zellulären Cholesterinspiegel .

Analyse Chemischer Reaktionen

Types of Reactions: Cholesteryl heptadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Cholesterol and heptadecanoic acid.

Oxidation: Oxidized cholesterol derivatives.

Reduction: Cholesteryl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Cholesteryl heptadecanoate has several scientific research applications, including:

Quantitative Analysis: Used as an internal standard in the quantitative determination of cholesteryl esters by gas chromatography or liquid chromatography mass spectrometry.

Lipid Metabolism Studies: Employed in studies investigating lipid metabolism and cholesterol homeostasis.

Biological Research: Utilized in research on the role of cholesterol esters in cellular processes and disease mechanisms.

Industrial Applications: Used in the production of cholesterol-based compounds for various industrial applications.

Wirkmechanismus

Cholesteryl heptadecanoate exerts its effects primarily through its role as a cholesterol ester. It is involved in the storage and transport of cholesterol within cells. The esterification of cholesterol with fatty acids, such as heptadecanoic acid, allows for the formation of neutral cholesteryl esters, which can be stored in lipid droplets or secreted as constituents of lipoproteins . This process is essential for maintaining cholesterol homeostasis and regulating cellular cholesterol levels .

Vergleich Mit ähnlichen Verbindungen

Cholesterylheptadecanoat kann mit anderen Cholesterinestern verglichen werden, wie z. B. Cholesteryloleat und Cholesteryllinoleat. Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich aber im Fettsäureanteil, der an das Cholesterinmolekül verestert ist . Die Einzigartigkeit von Cholesterylheptadecanoat liegt in seiner spezifischen Fettsäurekomponente, Heptadecansäure, die ihm bestimmte physikalische und chemische Eigenschaften verleiht .

Ähnliche Verbindungen:

- Cholesteryloleat

- Cholesteryllinoleat

- Cholesterylpalmitat

Biologische Aktivität

Cholesterol margarate, also known as cholesteryl heptadecanoate, is a cholesterol ester formed by the esterification of cholesterol with margaric acid (heptadecanoic acid). It has a molecular formula of and a molecular weight of 639.09 g/mol. This compound is primarily studied for its biological activities and its role in lipid metabolism.

This compound exhibits biological activity similar to that of cholesterol due to its structural properties. It interacts with various cellular targets, influencing:

- Membrane Fluidity : this compound is believed to modulate cell membrane fluidity, which is crucial for maintaining cellular integrity and function.

- Cell Differentiation and Proliferation : It plays a role in regulating processes related to cell growth and differentiation, potentially impacting various physiological and pathological conditions.

Pharmacokinetics

Research indicates that this compound's absorption, distribution, metabolism, and excretion (ADME) parameters can be predicted using in silico methods. These studies suggest that its pharmacokinetic profile may mirror that of cholesterol, influencing lipid metabolism pathways in the body.

Biological Research Applications

This compound is utilized in various research contexts, including:

- Lipid Metabolism Studies : It is employed in studies investigating cholesterol homeostasis and lipid metabolism, contributing to understanding metabolic disorders.

- Quantitative Analysis : Used as an internal standard in the quantitative determination of cholesteryl esters via chromatographic techniques.

Study on Lipid Metabolism

A significant study focused on the effects of this compound on lipid metabolism highlighted its role in regulating cholesterol levels within cells. The findings indicated that the compound could influence the expression of genes involved in lipid uptake and processing, thereby affecting overall lipid profiles in experimental models .

Clinical Implications

In clinical settings, this compound's potential benefits have been explored concerning cardiovascular health. A systematic review suggested that compounds affecting cholesterol levels could significantly reduce the risk of cardiovascular events when incorporated into therapeutic strategies .

Comparison of this compound with Other Cholesterol Esters

| Property | This compound | Cholesteryl Oleate | Cholesteryl Palmitate |

|---|---|---|---|

| Molecular Formula | C44H78O2 | C45H84O2 | C45H80O2 |

| Molecular Weight | 639.09 g/mol | 684.09 g/mol | 684.09 g/mol |

| Biological Activity | Modulates membrane fluidity; affects lipid metabolism | Reduces LDL levels; anti-inflammatory | Enhances HDL levels; antioxidant properties |

| Research Applications | Lipid metabolism studies; quantitative analysis | Cardiovascular health studies | Anti-inflammatory research |

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-42(45)46-37-29-31-43(5)36(33-37)25-26-38-40-28-27-39(35(4)23-21-22-34(2)3)44(40,6)32-30-41(38)43/h25,34-35,37-41H,7-24,26-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQNZVDOBYGOLY-BFGJSWSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H78O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555538 | |

| Record name | (3beta)-Cholest-5-en-3-yl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24365-37-5 | |

| Record name | (3beta)-Cholest-5-en-3-yl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there other studies investigating the biological activities of cholesterol margarate?

A2: The provided research papers primarily focus on other identified compounds like neophytadiene, luteolin, chrysoeriol, and kaempferol for their potential biological activities []. A broader literature search is needed to explore if there are dedicated studies on this compound and its potential biological roles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.